molecular formula C9H22Cl2N2 B2377758 (R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1349702-28-8

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2377758
CAS No.: 1349702-28-8
M. Wt: 229.19
InChI Key: VYGFVIPKKIXBKD-YCBDHFTFSA-N
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Description

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound of interest in synthetic and medicinal chemistry research. The compound features a pyrrolidine ring with a stereogenic center, making it a potential building block for the synthesis of more complex molecules and pharmaceutical intermediates . The specific stereochemistry, indicated by the (R) configuration, is often critical for biological activity and ligand-receptor interactions. The dihydrochloride salt form typically offers enhanced stability and solubility for research applications compared to the freebase. This chemical is supplied as a high-purity solid for research purposes. As a standard practice, researchers should handle this material with appropriate precautions in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGFVIPKKIXBKD-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1CC[C@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug development, particularly as a candidate for treating various neurological disorders. Its structural features allow it to interact with multiple biological targets, which may enhance its therapeutic profile. Research utilizing computational methods has indicated that (R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride may exhibit significant activity against neurotransmitter transporters, including dopamine and norepinephrine transporters.

Therapeutic Potential

Recent studies suggest that compounds similar to this compound can act as selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). The compound's ability to selectively inhibit these transporters while having minimal effect on serotonin transporters indicates its potential for developing targeted therapies with reduced side effects .

Biological Interaction Studies

Understanding how this compound interacts with biological macromolecules is critical for establishing its pharmacological profile. Techniques such as:

  • Molecular docking : To predict binding affinities to various receptors.
  • In vitro assays : To evaluate the compound's efficacy against specific targets.

These studies are essential for elucidating the mechanisms through which the compound exerts its effects and for optimizing its structure to enhance efficacy and safety profiles.

Comparison with Related Compounds

The following table summarizes some related compounds and their respective biological activities, highlighting how structural variations influence pharmacological properties:

Compound NameStructure FeaturesBiological Activity
1-(Pentan-2-yl)pyrrolidin-3-aminesSimilar alkyl chain; different branchingPotentially similar neuroprotective effects
1-(Butan-2-yl)pyrrolidin-3-aminesShorter alkyl chainVarying receptor affinity
2-MethylpyrrolidineMethyl substitution on pyrrolidineAntidepressant properties

This comparison underscores the significance of alkyl chain length and branching in determining biological activity and receptor interactions, positioning this compound as a unique candidate for therapeutic development.

Mechanism of Action

The mechanism of action of ®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related analogs:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Suppliers
(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride 1349702-28-8 Pentan-3-yl C₉H₂₁Cl₂N₂ ~228 (calculated) ≥99% LEAP CHEM
(R)-1-Isopropylpyrrolidin-3-amine dihydrochloride PK00636E-1 Isopropyl C₇H₁₇Cl₂N₂ 206.13 N/A KISHIDA CHEMICAL
(R)-Pyrrolidin-3-amine dihydrochloride 116183-81-4 None (core structure) C₄H₁₁Cl₂N₂ 169.05 N/A Multiple
(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride 1349702-39-1 3-Bromobenzyl C₁₂H₁₇BrCl₂N₂ 328.08 Lab grade Fluorochem
(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride 1286208-46-5 Cyclopentylmethyl C₁₀H₂₂Cl₂N₂ 241.20 N/A ChemBK
(R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride 864448-61-3 Dimethyl C₆H₁₅Cl₂N₂ 186.10 N/A Multiple
Key Observations:

Substituent Effects: The pentan-3-yl group in the target compound introduces greater hydrophobicity compared to isopropyl (shorter chain) or 3-bromobenzyl (aromatic bulk) . The core pyrrolidin-3-amine structure (CAS: 116183-81-4) lacks substituents, offering minimal steric interference but reduced stability .

Molecular Weight and Solubility :

  • Higher molecular weight analogs (e.g., 328.08 g/mol for the bromobenzyl derivative) may exhibit lower aqueous solubility, whereas the target compound (~228 g/mol) balances lipophilicity and solubility for API development .

Supplier and Handling Considerations

  • Target Compound : Supplied by LEAP CHEM with ISO certification, ensuring consistency for industrial use .
  • Bromobenzyl Analog : Lab-grade only; Fluorochem emphasizes restricted use to research settings .
  • Cyclopentylmethyl Derivative: Limited supplier data (ChemBK) suggests niche applications .

Biological Activity

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride is a chiral compound belonging to the class of amines, specifically pyrrolidine derivatives. Its unique structural features, including a pyrrolidine ring and a pentan-3-yl substituent, suggest potential biological activities that warrant investigation. This article reviews its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, drawing from diverse scientific literature.

The dihydrochloride salt form of (R)-1-(Pentan-3-yl)pyrrolidin-3-amine enhances its solubility in aqueous solutions, facilitating various experimental applications. The synthesis typically involves several steps that ensure high yields and purity necessary for biological testing. Key reactions include oxidation, reduction, and substitution processes typical for amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways related to neurotransmission .

Biological Activity

Research indicates that this compound exhibits notable interactions with dopamine and norepinephrine transporters. Studies have shown its potential as a negative allosteric modulator at dopamine receptors, which could have implications for treating disorders related to dopaminergic dysfunctions . The compound's pharmacological profile suggests it may have applications in neuropharmacology.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(Pentan-2-yl)pyrrolidin-3-aminesSimilar alkyl chain; different branchingPotentially similar neuroprotective effects
1-(Butan-2-yl)pyrrolidin-3-aminesShorter alkyl chainVarying receptor affinity
2-MethylpyrrolidineMethyl substitution on pyrrolidineAntidepressant properties

These comparisons highlight how variations in alkyl chain length and branching influence biological activity and receptor interactions, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies

Several studies have explored the pharmacological effects of this compound. For instance:

  • Dopamine Transporter Interaction : A study demonstrated that the compound effectively inhibits dopamine reuptake, suggesting its potential role in treating conditions like ADHD or depression .
  • Neuroprotective Effects : Research indicated that derivatives of pyrrolidine compounds exhibit neuroprotective properties in animal models, supporting the hypothesis that this compound may possess similar effects.

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Alkylation of pyrrolidin-3-amine with a pentan-3-yl halide (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate.
  • Step 2 : Acidification with HCl to form the dihydrochloride salt, followed by purification via recrystallization or column chromatography.
  • Characterization : Confirm purity and structure using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For stereochemical validation, chiral HPLC or polarimetry is essential .
  • Example Yield Optimization :
Reaction ConditionSolventTemperatureYield (%)
K₂CO₃, DMFDMF80°C65-70
NaH, THFTHF60°C50-55

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with known standards .
  • X-ray Crystallography : Determine absolute configuration by analyzing single-crystal structures, especially if heavy atoms (e.g., Cl⁻ in the hydrochloride salt) are present .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured analogs (e.g., (R)-pyrrolidin-3-amine derivatives show distinct ranges) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

  • Methodological Answer :
  • Chiral Resolving Agents : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) to separate enantiomers via differential solubility .
  • Preparative Chiral HPLC : Scale up analytical HPLC conditions for bulk separation, ensuring >99% enantiomeric excess (ee) .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-based asymmetric hydrogenation catalysts) during intermediate synthesis steps .

Q. Which in vivo models are suitable for evaluating the compound’s blood-brain barrier (BBB) penetration and pharmacokinetics?

  • Methodological Answer :
  • Rodent Models : Administer the compound intravenously (IV) or orally (PO) to Sprague-Dawley rats. Collect plasma and cerebrospinal fluid (CSF) at timed intervals.
  • Analytical Quantification : Use LC-MS/MS to measure compound concentrations. Compare AUC (area under the curve) ratios between plasma and CSF to assess BBB penetration .
  • Key Parameters :
ParameterIV (mg/kg)PO (mg/kg)BBB Penetration (%)
Bioavailability10040-5015-20

Q. How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of hygroscopicity-related degradation .
  • Stereochemical Stability : Test compound stability under assay conditions (e.g., pH, temperature) using chiral HPLC to rule out racemization .
  • Assay Replication : Repeat experiments across multiple labs with standardized protocols (e.g., cell lines, incubation times) to identify protocol-dependent variability .

Data Contradiction Analysis

Q. Why might SAR (Structure-Activity Relationship) studies show inconsistent results for analogs of this compound?

  • Methodological Answer :
  • Structural Comparison : Compare analogs with systematic substitutions (e.g., pentan-3-yl vs. isopropyl groups) using the following framework:
Analog SubstituentLogPBinding Affinity (nM)Notes
Pentan-3-yl (Target)2.1120 ± 15Optimal lipophilicity
Isopropyl ()1.8250 ± 30Reduced hydrophobic interactions
  • Receptor Dynamics : Use molecular docking simulations to assess binding pocket flexibility, which may explain affinity variations .

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